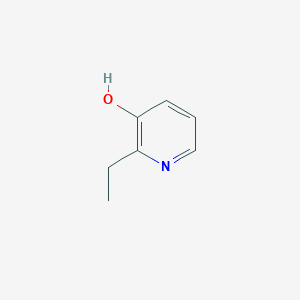

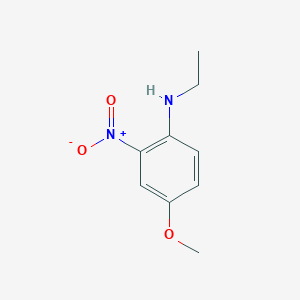

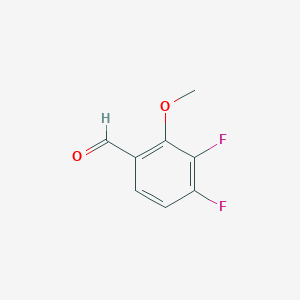

2-(3,4-Dimethylphenoxy)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-Dimethylphenoxy)propanoic acid is a chemical compound that is related to various research areas, including asymmetric synthesis, beta-blocker development, and glycoside synthesis. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs are extensively explored. These studies provide insights into the synthesis, molecular structure, and potential applications of compounds with a similar phenylpropanoic acid backbone.

Synthesis Analysis

The synthesis of related compounds involves several key strategies. For instance, the preparation of optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, which shares a similar dimethoxyphenyl group, is achieved through a Pictet-Spengler ring closure of an amino acid derivative without significant racemization . Additionally, the synthesis of beta-glucosides and alpha-mannosides using esters with a benzyloxyphenylpropanoate structure demonstrates the utility of neighboring group participation in glycoside synthesis . Furthermore, the development of cardioselective beta-blockers involves the synthesis of aryloxypropanols with a dimethoxyphenethyl group, indicating the relevance of the dimethoxyphenyl motif in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the structure of a cyano-containing dye derived from a dimethylaminophenyl group is elucidated using 1H NMR, 13C NMR, and FTIR spectroscopy . Additionally, the crystal structure of 2-(4-chlorophenoxy)propionic acid, which is structurally similar to the compound of interest, reveals an antiplanar conformation of the carboxylic acid group and specific hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of related compounds is explored in several contexts. Acid treatment of lignin-derived diols leads to the formation of diarylpropanones, showcasing the acid-catalyzed transformations of phenolic compounds . Moreover, the synthesis of dimethytin(IV) complexes with propanoate ligands and their stability across different temperatures is investigated through variable temperature NMR studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through various analytical methods. A reverse phase HPLC method is developed for the separation of stereoisomers of a methylsulfonylphenyl-containing propanoic acid, highlighting the importance of chromatographic techniques in analyzing such compounds . The electronic properties of the synthesized dye are analyzed by UV-visible absorption spectroscopy, and its thermal stability is assessed using TG-DTA .

科学的研究の応用

Summary of Application

“3-((4-Hydroxyphenyl)amino)propanoic Acid” derivatives have been synthesized as potential scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .

Methods of Application

The synthesis involved the incorporation of a 4-hydroxyphenyl moiety with various substitutions to create a range of amino acid derivatives .

Results or Outcomes

The resultant novel 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Furthermore, these derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .

- Food Industry : As a food preservative, propanoic acid is commonly found in bread and other baked goods. It helps prevent mold and bacterial growth, thereby extending shelf life .

- Agriculture : It is also used as a mold inhibitor in animal feeds .

- Pharmaceutical Applications : Propanoic acid serves as an important building block in the production of several drugs and medications. Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .

- Food Industry : As a food preservative, propanoic acid is commonly found in bread and other baked goods. It helps prevent mold and bacterial growth, thereby extending shelf life .

- Agriculture : It is also used as a mold inhibitor in animal feeds .

- Pharmaceutical Applications : Propanoic acid serves as an important building block in the production of several drugs and medications. Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .

特性

IUPAC Name |

2-(3,4-dimethylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-4-5-10(6-8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOGKMYERRPYJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397459 |

Source

|

| Record name | 2-(3,4-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylphenoxy)propanoic acid | |

CAS RN |

25141-00-8 |

Source

|

| Record name | 2-(3,4-Dimethylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25141-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)